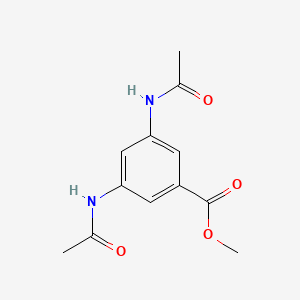
Methyl 3,5-diacetamidobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-diacetamidobenzoate is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by acetamido groups, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-diacetamidobenzoate typically involves the acylation of 3,5-diaminobenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions generally include:
Acylation: 3,5-diaminobenzoic acid is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures.
Esterification: The resulting 3,5-diacetamidobenzoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed until the esterification is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acylation: Using large reactors to mix 3,5-diaminobenzoic acid with acetic anhydride and a base.
Continuous Esterification: Employing continuous flow reactors for the esterification step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-diacetamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The acetamido groups can undergo nucleophilic substitution reactions, where nucleophiles replace the acetamido groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzoates.
Scientific Research Applications
Methyl 3,5-diacetamidobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 3,5-diacetamidobenzoate involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Modulate Receptors: By interacting with cellular receptors, leading to altered signal transduction pathways.
Affect Gene Expression: By influencing transcription factors and other regulatory proteins, resulting in changes in gene expression profiles.
Comparison with Similar Compounds
Methyl 3,5-dimethoxybenzoate: Similar structure but with methoxy groups instead of acetamido groups.
Methyl 3,5-dinitrobenzoate: Contains nitro groups instead of acetamido groups.
Methyl 3,5-dihydroxybenzoate: Features hydroxyl groups in place of acetamido groups.
Uniqueness: Methyl 3,5-diacetamidobenzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of acetamido groups allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61544-70-5 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl 3,5-diacetamidobenzoate |
InChI |
InChI=1S/C12H14N2O4/c1-7(15)13-10-4-9(12(17)18-3)5-11(6-10)14-8(2)16/h4-6H,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
PKEGOQLYQQVVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















